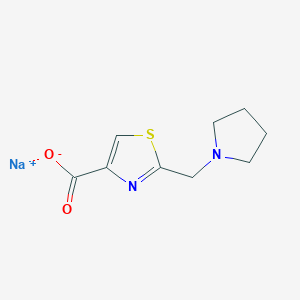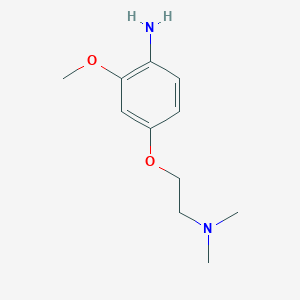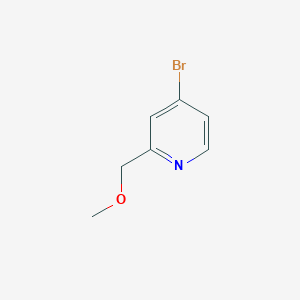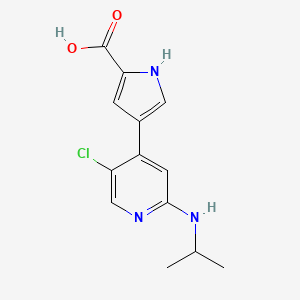
Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
説明
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a similar heterocyclic compound, containing both sulfur and nitrogen in the ring.
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
Pyrrolidine compounds generally have a high degree of structural diversity, which is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用
Chemical Synthesis and Coordination Chemistry
Research in coordination chemistry highlights the synthesis, properties, and applications of compounds with heterocyclic structures similar to Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate. Studies such as those by Boča, Jameson, and Linert (2011) investigate the chemical and physical properties of pyridine and thiazole derivatives, focusing on their coordination chemistry and potential in creating complex compounds with unique spectroscopic, magnetic, and electrochemical properties. These insights are crucial for advancing materials science and developing new catalysts, sensors, and bioactive compounds (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Chemistry
The role of heterocyclic compounds in biological systems and their therapeutic potential are of significant interest. Research by Jindal and Kaur (2021) on pyrimidine-based optical sensors underscores the importance of thiazole and related heterocycles in developing biologically active compounds for sensing and medicinal applications. These compounds' ability to interact with biological molecules offers pathways for creating new drugs and diagnostic tools (Jindal & Kaur, 2021).
Advanced Materials and Energy Storage
The development of advanced materials, particularly for energy storage applications, is another area where related compounds find utility. Pan, Hu, and Chen (2013) discuss the potential of sodium-ion batteries as alternatives to lithium-ion systems, emphasizing the role of sodium and related compounds in creating sustainable and cost-effective energy storage solutions. Such research is pivotal for the transition towards renewable energy sources and the development of more efficient, environmentally friendly technologies (Pan, Hu, & Chen, 2013).
Environmental Applications
Compounds with structures related to Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate also find applications in environmental remediation. For instance, Liu et al. (2021) explore the use of sodium percarbonate in advanced oxidation processes for water treatment, highlighting the potential of such compounds in degrading pollutants and improving water quality. This research supports the development of more effective and sustainable methods for managing environmental contaminants (Liu et al., 2021).
Safety And Hazards
将来の方向性
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
特性
IUPAC Name |
sodium;2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Na/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNHZBKVSZLOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CS2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)





![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)


![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
